molecular formula C15H12BrNO3 B352962 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-24-2

3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B352962
M. Wt: 334.16g/mol
InChI Key: VSFAIRHKDNWAQG-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazolone derivative that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one' involves the reaction of 2-aminophenol with 4-bromophenacyl bromide to form 2-(4-bromophenyl)-1,3-benzoxazole. This intermediate is then reacted with ethylene oxide to form 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.

Starting Materials
2-aminophenol, 4-bromophenacyl bromide, ethylene oxide

Reaction
Step 1: 2-aminophenol is reacted with 4-bromophenacyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2-(4-bromophenyl)-1,3-benzoxazole., Step 2: The intermediate 2-(4-bromophenyl)-1,3-benzoxazole is then reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium ethoxide, to form the final product, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.

Mechanism Of Action

The mechanism of action of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one have been studied extensively. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Furthermore, it has been shown to have anti-viral properties against various viruses, including influenza virus and herpes simplex virus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another future direction is to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of novel derivatives of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with improved efficacy and reduced toxicity is another future direction for research.
Conclusion:
In conclusion, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects. The development of novel derivatives of this compound with improved efficacy and reduced toxicity is another future direction for research.

Scientific Research Applications

3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been identified as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a critical component of many diseases, including cancer, autoimmune disorders, and infectious diseases. The anti-inflammatory properties of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAIRHKDNWAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one

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